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Compound of Interest

Compound Name: 5-(Dimethylamino)hexan-1-ol

Cat. No.: B15428873 Get Quote

Introduction

This technical guide provides a detailed overview of the expected spectroscopic data for the

compound 5-(Dimethylamino)hexan-1-ol. Due to the absence of publicly available

experimental spectra for this specific molecule, this document presents predicted Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its

chemical structure and established spectroscopic principles. The information herein is intended

to guide researchers, scientists, and drug development professionals in the analysis and

characterization of this and structurally related compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5-
(Dimethylamino)hexan-1-ol. These predictions are based on the analysis of functional groups

and the overall molecular structure.

Table 1: Predicted ¹H NMR Data for 5-(Dimethylamino)hexan-1-ol
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.6 Triplet 2H -CH₂-OH (Position 1)

~2.3-2.5 Multiplet 1H
-CH(N(CH₃)₂)

(Position 5)

~2.2 Singlet 6H -N(CH₃)₂

~1.4-1.6 Multiplet 4H
-CH₂- (Positions 2 and

4)

~1.2-1.4 Multiplet 2H -CH₂- (Position 3)

~1.1 Doublet 3H -CH₃ (Position 6)

Variable Broad Singlet 1H -OH

Table 2: Predicted ¹³C NMR Data for 5-(Dimethylamino)hexan-1-ol

Chemical Shift (ppm) Assignment

~62-63 -CH₂-OH (Position 1)

~60-62 -CH(N(CH₃)₂) (Position 5)

~40-42 -N(CH₃)₂

~32-34 -CH₂- (Position 2)

~28-30 -CH₂- (Position 4)

~22-24 -CH₂- (Position 3)

~18-20 -CH₃ (Position 6)

Table 3: Predicted IR Spectroscopy Data for 5-(Dimethylamino)hexan-1-ol
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Wavenumber (cm⁻¹) Intensity Assignment

3600-3200 Broad, Strong O-H stretch (alcohol)

2950-2850 Strong C-H stretch (alkane)

2820-2780 Medium C-H stretch (N-CH₃)

1470-1450 Medium C-H bend (alkane)

1260-1000 Strong C-N stretch (amine)

1050-1000 Strong C-O stretch (primary alcohol)

Table 4: Predicted Mass Spectrometry (EI) Data for 5-(Dimethylamino)hexan-1-ol

m/z Relative Intensity Assignment

145 Low [M]⁺ (Molecular Ion)

130 Medium [M-CH₃]⁺

114 Medium [M-CH₂OH]⁺

72 High
[CH(CH₃)N(CH₃)₂]⁺ (alpha-

cleavage)

58 Very High
[CH₂=N(CH₃)₂]⁺ (McLafferty

rearrangement product)

45 Medium [CH₂OH]⁺

Experimental Protocols
While specific experimental data for 5-(Dimethylamino)hexan-1-ol is unavailable, the

following provides a general methodology for obtaining the spectroscopic data outlined above

for a liquid sample of similar nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will

depend on the solubility of the analyte and the desired chemical shift referencing.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR.

Data Acquisition:

For ¹H NMR, acquire spectra with a sufficient number of scans to achieve a good signal-

to-noise ratio. Standard parameters include a 30-degree pulse width and a relaxation

delay of 1-2 seconds.

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural

abundance of the ¹³C isotope. Proton decoupling techniques (e.g., WALTZ-16) are

typically employed to simplify the spectrum and enhance sensitivity.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline corrections should be performed, and the chemical shifts

referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample, the Attenuated Total Reflectance (ATR) technique

is most convenient. A small drop of the sample is placed directly onto the ATR crystal (e.g.,

diamond or germanium). Alternatively, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record a background spectrum of the empty ATR crystal or salt plates.

Then, record the sample spectrum. The instrument software will automatically ratio the

sample spectrum to the background spectrum to produce the final absorbance or

transmittance spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Data Analysis: Identify characteristic absorption bands and correlate them to the functional

groups present in the molecule.
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Mass Spectrometry (MS)

Sample Introduction: For a volatile liquid, direct injection or infusion into the ion source via a

syringe pump is a common method. Alternatively, Gas Chromatography-Mass Spectrometry

(GC-MS) can be used to separate the compound from any impurities before mass analysis.

Ionization: Electron Ionization (EI) is a standard technique for generating fragment ions and

providing structural information. A typical electron energy is 70 eV.

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate

the ions based on their mass-to-charge ratio (m/z).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions. The fragmentation pattern provides valuable information for

structure elucidation.

Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.

Conclusion

This guide has provided a comprehensive set of predicted spectroscopic data for 5-
(Dimethylamino)hexan-1-ol, along with generalized experimental protocols for its

characterization. It is crucial to emphasize that the presented data are predictive and await

experimental verification. Researchers working with this compound are encouraged to perform
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their own spectroscopic analyses to obtain definitive data. The methodologies and workflow

described herein offer a solid foundation for such an investigation.

To cite this document: BenchChem. [Spectroscopic Characterization of 5-
(Dimethylamino)hexan-1-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15428873#spectroscopic-data-for-5-
dimethylamino-hexan-1-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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